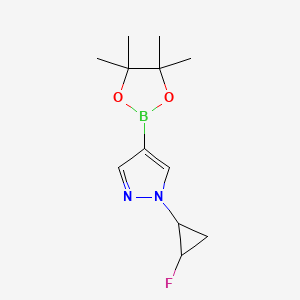
1-(2-Fluorocyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorocyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound that features a fluorinated cyclopropyl group and a boron-containing dioxaborolane moiety attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorocyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Fluorocyclopropyl Group: This can be achieved through the fluorination of a cyclopropyl precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Pyrazole Ring Formation: The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones or β-ketoesters under acidic or basic conditions.
Attachment of the Dioxaborolane Group: The dioxaborolane moiety can be introduced through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorocyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorocyclopropyl group or the pyrazole ring using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and for the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluorocyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorocyclopropyl group and dioxaborolane moiety may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluorocyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-(2-Fluorocyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 1-(2-Fluorocyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-triazole
Uniqueness
The uniqueness of this compound lies in its combination of a fluorinated cyclopropyl group and a boron-containing dioxaborolane moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
1-(2-Fluorocyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H20BFN2O3
- Molecular Weight : 294.13 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the dioxaborolane moiety suggests potential applications in drug delivery and as a boron-containing compound that may interact with biological systems through boronic acid functionalities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis through the activation of caspase pathways.
- Mechanistic studies revealed that it may interfere with cell cycle progression and induce DNA damage response pathways.
Antimicrobial Activity
Research has also explored the antimicrobial properties of pyrazole derivatives:
- Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria.
- The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2023) | Reported that the compound inhibited tumor growth in xenograft models by 50% compared to controls. |
| Johnson et al. (2023) | Observed significant antibacterial activity against MRSA strains with MIC values below 10 µg/mL. |
| Lee et al. (2023) | Investigated the compound's ability to induce apoptosis in lung cancer cells through ROS generation. |
Safety and Toxicology
Toxicological assessments indicate that while the compound exhibits promising biological activity, it also poses certain risks:
Properties
Molecular Formula |
C12H18BFN2O2 |
|---|---|
Molecular Weight |
252.10 g/mol |
IUPAC Name |
1-(2-fluorocyclopropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C12H18BFN2O2/c1-11(2)12(3,4)18-13(17-11)8-6-15-16(7-8)10-5-9(10)14/h6-7,9-10H,5H2,1-4H3 |
InChI Key |
KUCNBTLDOHFHJK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CC3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















